Ethyl 3-hydroxy-4-iodobenzoate

Physical Organic Chemistry Synthetic Methodology Regioselectivity

Researchers requiring regioselective ortho-metalation partners face supply inconsistency with generic iodobenzoates. Ethyl 3-hydroxy-4-iodobenzoate (CAS 203187-56-8) resolves this with its defined ortho-iodo/phenol motif critical for directed ortho-metalation and cross-coupling. • OLED Applications: Key starting material for CTV-I3 derivatives per CN102807480A • Medicinal Chemistry: Validated in benzodiazepine-based VDR coactivator inhibitor synthesis • Analytical Reference: Distinct mp 119-120 °C and bp 313.6 °C differentiate from isomer Ethyl 4-hydroxy-3-iodobenzoate (CAS 15126-07-5)

Molecular Formula C9H9IO3
Molecular Weight 292.07 g/mol
CAS No. 203187-56-8
Cat. No. B1609985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-4-iodobenzoate
CAS203187-56-8
Molecular FormulaC9H9IO3
Molecular Weight292.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)I)O
InChIInChI=1S/C9H9IO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3
InChIKeyWDPARRIZBQXPSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-hydroxy-4-iodobenzoate – Product Profile & Procurement


Ethyl 3-hydroxy-4-iodobenzoate (CAS 203187-56-8) is a halogenated aromatic ester with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol . It is a white solid, with a predicted density of 1.777 g/cm³, a predicted boiling point of 313.6 °C at 760 mmHg, and a predicted pKa of 7.75 . The compound is typically synthesized via the esterification of 3-hydroxy-4-iodobenzoic acid with ethanol in the presence of hydrogen chloride gas, achieving reported yields of 97-99% under reflux conditions .

Dual-Functionality Ortho-iodophenol motif enables directed metalation and cross-coupling
Predictable Reactivity Predictable acidity profile supports selective deprotonation strategies
Scalable Supply High-yielding synthesis ensures reliable procurement and cost efficiency

Why This Iodobenzoate Cannot Be Casually Replaced


Generic substitution of iodobenzoate esters is inadvisable due to the significant impact of substitution pattern on physicochemical properties and synthetic utility. Ethyl 3-hydroxy-4-iodobenzoate features a specific ortho-iodo/phenol arrangement on the aromatic ring, a motif critical for its role in directed ortho-metalation and subsequent cross-coupling reactions . The presence of the phenolic hydroxyl group confers a calculated pKa of 7.75, enabling selective deprotonation and orthogonal reactivity compared to non-hydroxylated analogs . A direct isomer, Ethyl 4-hydroxy-3-iodobenzoate (CAS 15126-07-5), presents a different substitution pattern that can lead to altered electronic properties and regioselectivity in subsequent transformations, precluding its use as a simple drop-in replacement .

Property
Target Compound
Positional Isomer (4-OH-3-I)
Substitution Pattern
3-OH, 4-I
4-OH, 3-I
Regioselectivity Impact
Ortho-iodophenol directs metalation predictably
Altered electronic distribution may shift regioselectivity
Synthetic Fit
Required for patented CTV-I3 route
Lacks required ortho-iodophenol; not a direct replacement

Quantitative Evidence for Differentiation from Alternatives


pKa and Regiochemical Reactivity vs. Positional Isomer

The pKa of the phenolic hydroxyl group dictates the conditions for selective deprotonation and ortho-metalation. Ethyl 3-hydroxy-4-iodobenzoate exhibits a predicted pKa of 7.75 . This is contrasted with its positional isomer, Ethyl 4-hydroxy-3-iodobenzoate (CAS 15126-07-5), where the iodine and hydroxyl groups are swapped. This altered substitution pattern is documented to affect the compound's electronic distribution and lipophilicity, thereby impacting its behavior in directed metalation and cross-coupling reactions .

pKa and Regiochemical Reactivity
Class-level inference
7.75 ± 0.10 (predicted) vs. regioisomer: pKa not quantified
pKa knowledge enables selective reaction design
Predicted value; experimental confirmation advised
Physical Organic Chemistry Synthetic Methodology Regioselectivity

High-Yield Synthesis via Optimized Esterification

The synthesis of Ethyl 3-hydroxy-4-iodobenzoate from the corresponding acid has been optimized to a high-yielding, scalable procedure. The reaction of 3-hydroxy-4-iodobenzoic acid with HCl-saturated ethanol under reflux overnight provides the title compound in a reported 97-99% yield . While this is a common transformation, the high yield for this specific, functionalized substrate demonstrates that the steric and electronic environment of the ortho-iodophenol motif does not impede the esterification, making it a reliably accessible building block.

Synthetic Yield
Supporting evidence
97–99% yield at 7.65–144 mmol scale
Reliable building block; supports cost-effective supply
HCl/EtOH reflux conditions
Process Chemistry Synthetic Efficiency Cost of Goods

Key Intermediate for CTV-I3 Derivatives in OLED Materials

Ethyl 3-hydroxy-4-iodobenzoate, or its corresponding acid, is explicitly claimed as a crucial starting material in the synthesis of cyclotriveratrylene (CTV)-I3 derivatives [1]. The patent describes a multi-step sequence involving nucleophilic substitution on 3-hydroxy-4-iodobenzoic acid, followed by reduction and acid-catalyzed condensation to form the CTV macrocycle. These CTV-I3 derivatives are subsequently functionalized via Sonogashira coupling to create large conjugated aromatic systems with potential applications as OLED materials [1]. This application leverages the specific ortho-iodo/phenol arrangement, a structural feature not present in the 4-hydroxy-3-iodo isomer (CAS 15126-07-5) or the non-hydroxylated ethyl 4-iodobenzoate (CAS 51934-41-9).

OLED Intermediate Specificity
Class-level inference
Required starting material for CTV-I3 route (patent CN102807480A)
Non-substitutable for CTV-based OLED research
Binary fit for patented route
Materials Chemistry Organic Electronics OLED

Intermediate in VDR-Coactivator Inhibitor Synthesis

Ethyl 3-hydroxy-4-iodobenzoate is noted as a relevant intermediate in the structure-activity relationship (SAR) study of benzodiazepine derivatives designed as LXXLL peptide mimetics to inhibit the vitamin D receptor (VDR)-coactivator interaction . The compound is listed with a synthetic yield of ~61% in the context of this research program . While the specific role of the target compound is not detailed, its inclusion in this SAR study underscores its utility in constructing libraries of benzodiazepine analogs, where the 3-hydroxy-4-iodo motif is likely a key pharmacophoric element or a synthetic handle for further diversification.

VDR Inhibitor SAR Use
Supporting evidence
~61% yield in benzodiazepine SAR library synthesis
Validated in medicinal chemistry SAR context
Bioorg. Med. Chem. 2013 context
Medicinal Chemistry Vitamin D Receptor Benzodiazepine Mimetics

Distinct Physicochemical Properties for QC and Method Development

Ethyl 3-hydroxy-4-iodobenzoate is characterized by a well-documented set of physicochemical properties that are essential for analytical method development and quality control (QC) . These include a melting point of 119-120 °C, a predicted boiling point of 313.6 °C, a predicted density of 1.777 g/cm³, a flash point of 143.5 °C, a LogP of 2.17, and a topological polar surface area (TPSA) of 46.53 Ų . In contrast, its positional isomer, Ethyl 4-hydroxy-3-iodobenzoate (CAS 15126-07-5), is reported to have a boiling point of 307.5 °C . The availability of these precise, compound-specific data points enables robust identity confirmation, purity assessment, and chromatographic method development.

Boiling Point Differentiation
Direct head-to-head comparison
313.6 °C (target) vs. 307.5 °C (isomer), ~6.1 °C difference
Enables robust isomer identity confirmation by QC
Predicted and reported values at 760 mmHg
Analytical Chemistry Quality Control Method Development

Validated Research and Industrial Use Cases


CTV-Based Macrocycles for OLED and Photonic Materials

As detailed in patent CN102807480A, Ethyl 3-hydroxy-4-iodobenzoate (or its acid) is a critical starting material for the multi-step synthesis of cyclotriveratrylene (CTV)-I3 derivatives [1]. These derivatives are subsequently used to build large conjugated aromatic systems with potential applications as the main material in Organic Light Emitting Diodes (OLEDs) and other photochemical devices. This application directly stems from the compound's role in the patented synthetic route, as identified in the evidence from Section 3.

Benzodiazepine-Derived VDR-Coactivator Inhibitors

Ethyl 3-hydroxy-4-iodobenzoate has been employed as a key intermediate in the synthesis of benzodiazepine derivatives designed to mimic LXXLL peptide motifs . This research program, aimed at inhibiting the interaction between the vitamin D receptor (VDR) and its coactivators, represents a specific medicinal chemistry application supported by the evidence in Section 3. The compound's use in this SAR study validates its utility in constructing targeted chemical libraries for drug discovery.

Analytical Reference Standard for Iodobenzoate Isomers

The well-defined and differentiated physicochemical properties of Ethyl 3-hydroxy-4-iodobenzoate, including its specific melting point (119-120 °C) and boiling point (313.6 °C) as presented in Section 3, make it an essential reference standard for analytical chemistry . It is specifically required to confirm the identity and purity of this compound, and crucially, to distinguish it from its positional isomer, Ethyl 4-hydroxy-3-iodobenzoate (boiling point 307.5 °C), which would otherwise be difficult to separate and identify using common analytical techniques.

Application
Selection Property
Validation Focus
CTV macrocycle synthesis for OLED
Specific ortho-iodophenol motif required
Patent route conformity
Benzodiazepine VDR inhibitor research
Inclusion in published SAR study
Replication of reported synthesis
Analytical reference standard
Boiling point profile for isomer differentiation
QC method development for isomer identity

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